4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Overview
Description
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system.
Scientific Research Applications
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
- JAK inhibitors interfere with the JAK-STAT (signal transducer and activator of transcription) signaling pathway. This pathway plays a crucial role in cell division, immune responses, and inflammation .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the JAK-STAT signaling pathway . This interaction can lead to the modulation of various cellular processes, including cell division and apoptosis.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the JAK-STAT pathway . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of JAK enzymes by binding to their active sites, preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. Therefore, careful dosage optimization is crucial for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its effectiveness in inhibiting specific cellular processes, such as the JAK-STAT signaling pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination . Another method employs ethyl cyanoacetate or isoxazole as starting materials, which are converted into the target compound through intermediate steps involving 4-hydroxypyrrolo[2,3-D]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are frequently used solvents.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for various applications .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and applications.
7-Methyl-7H-pyrrolo[2,3-D]pyrimidine: Lacks the chlorine and carboxylic acid groups, affecting its reactivity and biological activity.
4-Chloro-7-iodo-7H-pyrrolo[2,3-D]pyrimidine: Contains an iodine atom instead of a methyl group, leading to different reactivity in coupling reactions.
Uniqueness
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and carboxylic acid groups allows for versatile functionalization and application in various fields .
Properties
CAS No. |
875515-78-9 |
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Molecular Formula |
C8H6ClN3O2 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-3-2-4-5(9)10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14) |
InChI Key |
DXYYEQRKMCZSEM-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C1N=CN=C2Cl)C(=O)O |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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